molecular formula C17H18N2O2 B5169267 3-(acetylamino)-N-benzyl-4-methylbenzamide CAS No. 959237-33-3

3-(acetylamino)-N-benzyl-4-methylbenzamide

Cat. No. B5169267
CAS RN: 959237-33-3
M. Wt: 282.34 g/mol
InChI Key: BIUHWLHSIADMKS-UHFFFAOYSA-N
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Description

3-(Acetylamino)-N-benzyl-4-methylbenzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(acetylamino)-N-benzyl-4-methylbenzamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes or the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(acetylamino)-N-benzyl-4-methylbenzamide can exert a range of biochemical and physiological effects. These include the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the modulation of certain signaling pathways involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(acetylamino)-N-benzyl-4-methylbenzamide in lab experiments is its well-characterized biological activity. This makes it a useful tool for studying the mechanisms of certain biological processes. However, one limitation is that the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-(acetylamino)-N-benzyl-4-methylbenzamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential as a therapeutic agent for a range of diseases.

Synthesis Methods

The synthesis of 3-(acetylamino)-N-benzyl-4-methylbenzamide can be achieved through a variety of methods. One common method involves the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to yield 3-(acetylamino)-N-benzyl-4-methylbenzamide.

Scientific Research Applications

3-(Acetylamino)-N-benzyl-4-methylbenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

properties

IUPAC Name

3-acetamido-N-benzyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-9-15(10-16(12)19-13(2)20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHWLHSIADMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229000
Record name 3-(Acetylamino)-4-methyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-33-3
Record name 3-(Acetylamino)-4-methyl-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylamino)-4-methyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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